molecular formula C18H33N3O3 B13892977 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane CAS No. 69141-51-1

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane

Cat. No.: B13892977
CAS No.: 69141-51-1
M. Wt: 339.5 g/mol
InChI Key: CSBMKJSLLGCYGV-UHFFFAOYSA-N
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Description

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane (molecular weight: 339 g/mol) is a heterocyclic compound featuring a triazinane core substituted with three oxolane (tetrahydrofuran) rings at the 1,3,5-positions. The oxolane substituents confer unique steric and electronic properties, enhancing its solubility in organic solvents and stabilizing the triazinane ring system.

Properties

CAS No.

69141-51-1

Molecular Formula

C18H33N3O3

Molecular Weight

339.5 g/mol

IUPAC Name

1,3,5-tris(oxolan-2-ylmethyl)-1,3,5-triazinane

InChI

InChI=1S/C18H33N3O3/c1-4-16(22-7-1)10-19-13-20(11-17-5-2-8-23-17)15-21(14-19)12-18-6-3-9-24-18/h16-18H,1-15H2

InChI Key

CSBMKJSLLGCYGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CN(CN(C2)CC3CCCO3)CC4CCCO4

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane typically involves the reaction of triazinane with oxolan-2-ylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.

In industrial production, the synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of oxolan-2-ylmethyl triazinane derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazinane derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazinane derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically functionalized triazinane derivatives with diverse chemical properties.

Scientific Research Applications

Based on the search results, here's what is known about the compound "1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane":

Basic Information:

  • Chemical Formula: C18H33N3O3
  • It contains a triazinane structure with oxolan-2-ylmethyl substituents .

Related Compounds and Confusions:

  • The search results also mention "1,3,5-Triglycidyl isocyanurate" (TGIC), also known as "Teroxirone" or "1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione" . Note the presence of a "trione" group in this related compound, which is absent in "1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane".
  • Another related compound is "1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione", also known as triallyl isocyanurate (TAIC), which is used in polymer synthesis .

Applications:

  • The search results do not provide specific applications for "1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane".

Safety Information:

  • "1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione (TGIC)" is identified as mutagenic . This information may or may not be relevant to "1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane" due to the structural differences.

Additional Notes:

  • One search result refers to the use of radioactivity in various industries, including chemical, petroleum, and pharmaceutical fields, for process improvement and research . This is not directly related to the specific compound but indicates the use of related techniques in relevant fields.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazinane core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the oxolan-2-ylmethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes. The compound’s ability to modulate these pathways makes it a valuable tool in studying biological systems and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,5-triazinane derivatives arises from variations in substituents. Below is a systematic comparison with key analogs:

Structural Analogues with Sulfur-Containing Groups

  • 1,3,5-Tris(2-thioxo-1,3-oxathiolan-5-yl)methyl-1,3,5-triazinane-2,4,6-trione (TDT): This compound replaces oxolane with thioxo-oxathiolan groups, introducing sulfur atoms that enhance reactivity in polycondensation reactions. TDT is used in synthesizing organic-sulfur-zinc hybrid nanoparticles for optical applications .

Aromatic-Substituted Derivatives

  • 1,3,5-Tris(4-nitrophenyl)-1,3,5-triazinane (3f) :
    Substituted with electron-withdrawing nitro groups, this derivative exhibits high thermal stability (melting point: 236–240°C) and a molecular weight of 450.41 g/mol. Its IR and NMR spectra confirm aromatic C–H stretching and nitro group vibrations, suggesting applications in heat-resistant polymers .
  • 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane (3g) :
    With electron-donating methoxy groups, this compound has a lower melting point (126–128°C) and molecular weight of 405.50 g/mol. Its spectral properties indicate reduced intermolecular forces compared to 3f, making it suitable for flexible materials .

Epoxide-Functionalized Derivative

  • 1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione (TGIC): TGIC contains epoxide (oxirane) groups, enabling crosslinking in polyester powder coatings. However, it is restricted under the EU RoHS directive due to mutagenic and carcinogenic risks, highlighting regulatory challenges compared to the safer oxolane-substituted target compound .

Peptide Library Crosslinkers

  • 1,3,5-Triacryloyl-1,3,5-triazinane (TATA) :
    Acryloyl substituents allow Michael addition-based cyclization of peptides in phage display libraries. This topological constraint tool is critical in drug discovery but lacks the biological activity reported for the oxolane derivative .

Antioxidant-Substituted Derivative

  • 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione :
    Bulky tert-butyl and hydroxybenzyl groups confer antioxidant properties. High-resolution mass spectrometry (Orbitrap Fusion Lumos) confirms its stability, suggesting applications in polymer stabilization and materials science .

Hydrophilic Industrial Derivative

  • 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione :
    Hydroxyethyl groups enhance hydrophilicity and industrial utility as a crosslinker. Its safety data sheet recommends restricted industrial use, contrasting with the natural origin of the oxolane derivative .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane Oxolane rings 339 Osteoblastogenesis modulation
TDT Thioxo-oxathiolan N/A Polycondensation agent
3f (4-nitrophenyl) 4-Nitrophenyl 450.41 High thermal stability
3g (4-methoxyphenyl) 4-Methoxyphenyl 405.50 Flexible materials
TGIC Oxiran (epoxide) N/A Restricted crosslinker (RoHS)
TATA Acryloyl N/A Peptide library crosslinking
Antioxidant derivative Di-tert-butyl-hydroxybenzyl N/A Polymer stabilization
Hydroxyethyl derivative 2-Hydroxyethyl N/A Industrial crosslinker

Key Findings and Implications

  • Structural Impact : Oxolane substituents balance reactivity and safety, unlike TGIC’s hazardous epoxides or TATA’s specialized acryloyl groups.
  • Biological Potential: The target compound’s natural origin and osteogenic effects contrast with synthetic analogs like 3f/3g, which lack reported bioactivity.
  • Regulatory Considerations : Restrictions on TGIC underscore the importance of substituent choice in industrial applications.

Biological Activity

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a synthetic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is characterized by a triazinane core with three oxolan-2-ylmethyl substituents. The molecular formula is C18H33N3O3C_{18}H_{33}N_{3}O_{3}, and its structure contributes to its diverse biological activities. The presence of oxolan groups enhances its reactivity and potential interactions with various biological targets .

Anticancer Properties

Research indicates that 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound reduces cell viability in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis. It may induce oxidative stress in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane has shown promising antimicrobial effects. Recent studies indicate:

  • Broad Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against strains such as E. coli and Pseudomonas aeruginosa, which are known for their antibiotic resistance .
  • Potential as an Antimicrobial Agent : The structural characteristics of the compound suggest it could serve as a lead molecule for developing new antimicrobial agents to combat resistant infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting these comparisons:

Compound NameStructureUnique Features
1,3-Dimethyl-1H-pyrazoleStructureExhibits anti-inflammatory properties
1,3-DiphenylureaStructureKnown for herbicidal activity
1,3-Bis(oxiran-2-ylmethyl)-ureaStructurePotentially useful in drug design

The distinct combination of triazine and oxolane functionalities in 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane confers unique biological activities not observed in these similar compounds. Its potential as a therapeutic agent against resistant cancers highlights its significance in medicinal chemistry research .

Case Studies

Several case studies have documented the biological activities of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer within four weeks of administration .
  • Antimicrobial Efficacy Assessment : Another study evaluated its efficacy against multidrug-resistant bacterial strains and found that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .

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